Genistein 7-O-glucuronide

Overview

Description

Genistein 7-O-glucuronide is a metabolite of Genistein . Genistein is an isoflavone derived from soy products . It is known to inhibit protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) activity and is used as an antineoplastic and antitumor agent . Genistein is also a phytoestrogen which has selective estrogen receptor modulator properties .

Synthesis Analysis

Genistein 7-O-glucuronide is produced as a metabolite of Genistein . The production of Genistein 7-O-glucuronide was found in the blood, with a low concentration of free aglycones (about 0.5–17% of total plasma genistein using 0.0003–77 μM at oral doses ranging from 0.01 to 50 mg/kg genistein) .

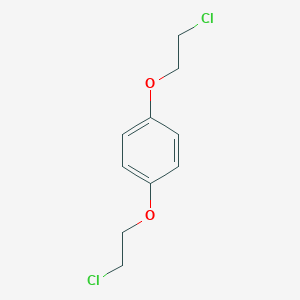

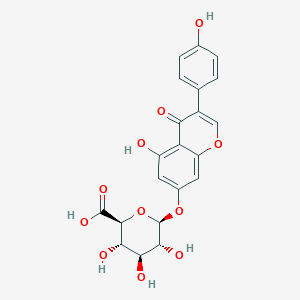

Molecular Structure Analysis

The molecular structure of Genistein 7-O-glucuronide is similar to that of Genistein . Genistein is an isoflavone, a class of polyphenolic compounds commonly found in plants .

Chemical Reactions Analysis

Genistein, the parent compound of Genistein 7-O-glucuronide, has been shown to stimulate the growth of breast cancer cells at lower concentrations but inhibit their growth at higher concentrations . Genistein was extensively metabolized to glucuronides by MCF-7 and to sulfates by T47D, while it was poorly metabolized by MCF-10A .

Physical And Chemical Properties Analysis

The molecular formula of Genistein 7-O-glucuronide is C21H18O11 . Its average mass is 446.361 Da and its monoisotopic mass is 446.084900 Da .

Scientific Research Applications

Antioxidant Activity

Research indicates that Genistein derivatives like Genistein 7-O-glucuronide retain antioxidant properties. A study assessing the ability of G7G (Genistein 7-O-β-D-glucuronic acid) to inhibit copper-mediated lipid oxidation of low-density lipoprotein (LDL) showed that these metabolites retained the ability to delay oxidation processes . This application is significant in studying oxidative stress-related diseases and developing antioxidant therapies.

Fertility and Reproductive Health

Clinically relevant dosages of Genistein have been found to affect the estrous cycle, ovarian differentiation, and fertility in animal models . While this research focuses on Genistein itself, understanding the effects of its glucuronide derivatives like Genistein 7-O-glucuronide could further elucidate the impact on reproductive health and potential therapeutic or preventive applications.

Drug Delivery Systems

Encapsulation of Genistein with PEGylated silica nanoparticles has potentiated its antiproliferative and antioxidant effects on human colon cancer cells by modulating endogenous antioxidant enzymes and H2O2 production, activating both apoptosis and autophagy . This suggests that derivatives like Genistein 7-O-glucuronide could be explored for their potential in drug delivery systems to enhance therapeutic efficacy.

Apoptosis Modulation

Genistein has been recognized for its role in apoptosis modulation, particularly in breast and prostate cancer management . Derivatives such as Genistein 7-O-glucuronide may offer insights into the modulation of apoptosis pathways, contributing to the development of anti-cancer strategies.

Stem Cell Research

The parent compound Genistein has been dubbed one of the “big five” chemicals targeting stem cells . Research into Genistein 7-O-glucuronide could extend these findings to understand how this derivative interacts with stem cells, potentially leading to breakthroughs in stem cell therapy.

Mechanism of Action

Target of Action

Genistein 7-O-glucuronide is a glucoside of Genistein , a highly biologically active isoflavonoid . Genistein is known to inhibit protein-tyrosine kinase and topoisomerase-II activity . It also interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . These targets play crucial roles in cell growth, cancer progression, and cardiovascular health .

Mode of Action

Genistein 7-O-glucuronide, upon metabolism, releases Genistein , which then interacts with its targets. Genistein inhibits enzymes required for cell growth, potentially blocking cancer cell growth . It also interacts with nuclear estrogen receptors, leading to altered gene transcription . This interaction can decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

Genistein 7-O-glucuronide is produced via plant metabolism, particularly in the Fabaceae family . It is biosynthesized via the shikimate pathway in plants . When metabolized, it releases Genistein, which then interacts with its targets and affects various biochemical pathways . These pathways include those involved in cell growth, cancer progression, and cardiovascular health .

Pharmacokinetics

Genistein 7-O-glucuronide undergoes metabolism to release Genistein . The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The glucuronidation of Genistin into Genistein is a key part of its metabolic pathway .

Result of Action

The release of Genistein from Genistein 7-O-glucuronide leads to various molecular and cellular effects. Genistein has been shown to have antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has also been found to exert many advantages for women’s health, including the treatment of postmenopausal symptoms, osteoporosis, and many types of cancer .

Action Environment

The action of Genistein 7-O-glucuronide can be influenced by various environmental factors. For instance, the fermentation process can release a larger amount of Genistein from Genistin . .

Future Directions

Genistein, the parent compound of Genistein 7-O-glucuronide, has been widely evaluated for its anti-cancer potential . It has been established for its usage in the management of breast, lung, and prostate cancers . Future investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVINIISUDEORF-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579964 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genistein 7-O-glucuronide | |

CAS RN |

38482-81-4 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)